![molecular formula C18H17N3O4S B5640717 N-(3,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5640717.png)
N-(3,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide often involves multistep synthetic routes. For instance, compounds with complex structures such as 9-methyl-1H-[1,4]thiazino[3,2-g]quinoline-2,5,10(3H)-trione have been synthesized from N-(4-bromo-2,5-dimethoxyphenyl)acetamide through oxidative cyclisation methods (Townsend & Jackson, 2003). This highlights the intricate steps involved in creating complex molecules, which may include halogenation, cyclisation, and functional group transformations.
Molecular Structure Analysis
The analysis of molecular structures similar to our compound of interest reveals the critical role of X-ray diffraction and spectroscopic techniques in understanding their conformations and interactions. For example, the structural elucidation of various synthesized compounds has been achieved through IR, 1H NMR, and elemental analyses, confirming their complex molecular frameworks and functional group arrangements (Yu et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically include nucleophilic substitution reactions, condensation reactions, and cyclization processes that lead to the formation of novel structures with potential biological activities. For example, substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides have been synthesized, showcasing a variety of reactions that produce compounds with interesting properties and potential applications (Dotsenko et al., 2019).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-13-8-12(9-14(10-13)25-2)19-17(22)11-21-18(23)6-5-15(20-21)16-4-3-7-26-16/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCPOMNDIWFTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide |
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